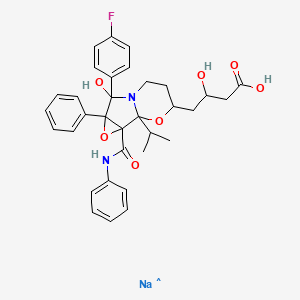

CID 131872110

Description

CID 131872110 is a chemical compound listed in the PubChem database. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

C33H35FN2NaO7 |

|---|---|

Molecular Weight |

613.6 g/mol |

InChI |

InChI=1S/C33H35FN2O7.Na/c1-21(2)33-31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)32(41,23-13-15-24(34)16-14-23)36(33)18-17-27(42-33)19-26(37)20-28(38)39;/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39); |

InChI Key |

XSBRPKONJANHID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)O)O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6.[Na] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 131872110 involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.

Chemical Reactions Analysis

CID 131872110 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

CID 131872110 has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used to study cellular processes and molecular interactionsIndustrially, it can be used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of CID 131872110 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

CID 131872110 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various factors, such as reactivity, stability, and applications. Some similar compounds include those listed in the PubChem database with similar 2D or 3D structures .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 131872110?

- Methodological Answer :

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope and alignment with gaps in existing literature .

- Ensure the question is measurable (e.g., "How does this compound modulate [specific pathway] in [model system]?") by framing variables that can be quantified via experimental assays or computational models .

- Test the question’s clarity by iteratively refining it with feedback from peers or supervisors .

Q. What are key considerations in designing experiments for this compound?

- Methodological Answer :

- Define control groups (e.g., untreated vs. CID-treated samples) and replication strategies (biological vs. technical replicates) to minimize variability .

- Select appropriate analytical techniques (e.g., HPLC for purity, NMR for structural validation) as outlined in medicinal chemistry guidelines .

- Use a hypothesis-driven approach to link experimental outcomes to mechanistic insights (e.g., "Does this compound inhibit [target enzyme] via competitive binding?") .

Q. How to conduct a systematic literature review for this compound?

- Methodological Answer :

- Use databases like PubMed or SciFinder to identify primary sources, prioritizing studies with robust experimental validation (e.g., IC50 values, in vivo efficacy) .

- Apply inclusion/exclusion criteria (e.g., excluding studies without structural characterization) to ensure relevance .

- Map gaps using tools like PRISMA flow diagrams, focusing on understudied applications (e.g., CID’s role in epigenetic regulation) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

- Methodological Answer :

- Perform root cause analysis (e.g., variability in synthesis protocols, instrument calibration errors) using iterative hypothesis testing .

- Apply triangulation by cross-validating results with multiple techniques (e.g., LC-MS for metabolite identification, SPR for binding kinetics) .

- Use statistical models (e.g., ANOVA with post-hoc tests) to distinguish signal from noise in dose-response studies .

Q. How to optimize synthetic protocols for this compound derivatives?

- Methodological Answer :

- Employ Design of Experiments (DOE) to test variables (e.g., temperature, catalyst loading) and identify optimal conditions .

- Validate purity and yield using validated analytical methods (e.g., ≥95% purity by HPLC, full spectroscopic characterization) .

- Compare scalability and cost-efficiency of routes (e.g., microwave-assisted vs. traditional synthesis) using lifecycle assessment frameworks .

Q. How to integrate multi-omics data in studying this compound’s mechanism?

- Methodological Answer :

- Combine transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic (NMR) datasets to map pathways affected by CID .

- Use bioinformatics tools (e.g., STRING for protein networks, MetaboAnalyst for metabolite enrichment) to identify cross-disciplinary linkages .

- Validate findings with knockout/knockdown models (e.g., CRISPR-Cas9) to confirm causality .

Q. What ethical considerations apply to this compound research?

- Methodological Answer :

- Obtain institutional approvals for biological studies (e.g., animal welfare, human cell line usage) .

- Follow data-sharing guidelines (e.g., FAIR principles) to ensure reproducibility while protecting intellectual property .

- Disclose conflicts of interest (e.g., funding sources) in publications to maintain transparency .

Key Methodological Frameworks Referenced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.